Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-

Description

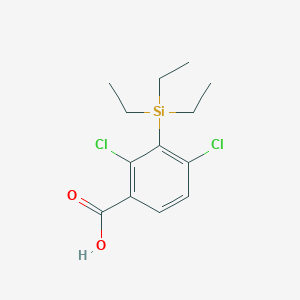

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, is a synthetically modified benzoic acid derivative with a triethylsilyl (-Si(C₂H₅)₃) group at the 3-position and chlorine atoms at the 2- and 4-positions of the aromatic ring. The molecular formula is C₁₃H₂₀Cl₂O₂Si, with a molar mass of approximately 307.0 g/mol (calculated based on atomic weights). This compound exemplifies the strategic use of silyl protecting groups and halogenation to tailor physicochemical properties for specific industrial or pharmaceutical purposes.

Properties

CAS No. |

650598-47-3 |

|---|---|

Molecular Formula |

C13H18Cl2O2Si |

Molecular Weight |

305.27 g/mol |

IUPAC Name |

2,4-dichloro-3-triethylsilylbenzoic acid |

InChI |

InChI=1S/C13H18Cl2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |

InChI Key |

UMZHDJNSCSVQPV-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the silylation is achieved using reagents like triethylsilyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

Silylation and Desilylation: The triethylsilyl group can be introduced or removed under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Silylation: Triethylsilyl chloride in the presence of a base like pyridine.

Desilylation: Acidic conditions or fluoride sources like tetrabutylammonium fluoride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the benzoic acid moiety.

Scientific Research Applications

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dichloro-3-(triethylsilyl)- involves its interaction with various molecular targets. The chlorine atoms and the triethylsilyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorinated Benzoic Acid Derivatives

Compound : Benzoic acid, 2,4-dichloro-, 2-[(3-chloro-4-methoxyphenyl)methylene]hydrazide (CAS 861207-71-8)

- Molecular Formula : C₁₅H₁₁Cl₃N₂O₂

- Molar Mass : 357.62 g/mol

- Additional substituents: A 3-chloro-4-methoxyphenyl group increases molecular complexity and polarity compared to the triethylsilyl group in the target. Implications: The hydrazide derivative likely exhibits higher polarity and lower thermal stability due to the labile hydrazone bond, whereas the triethylsilyl group in the target compound enhances organic-phase solubility.

Silyl-Substituted Benzoic Acid Derivatives

Compound : Benzoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 3782-84-1)

- Molecular Formula : C₁₃H₂₂O₃Si₂ (estimated)

- Molar Mass : ~282.2 g/mol

- Key Differences :

- The silyl group is attached via an oxygen atom (as an ester and ether), whereas the target compound’s silyl group is directly bonded to the aromatic ring.

- Trimethylsilyl (-Si(CH₃)₃) vs. Triethylsilyl : The latter’s larger size increases steric hindrance and lipophilicity.

- Acidity : The ester group in this compound reduces acidity (pKa ~8–10) compared to the carboxylic acid in the target (pKa ~2–4 for benzoic acid derivatives).

Naturally Occurring Benzoic Acids

Compounds : Benzoic acid (C₆H₅COOH) and ortho-hydroxybenzoic acid (salicylic acid, C₇H₆O₃) isolated from Isatis indigotica

- Key Differences :

- Natural benzoic acids lack complex substituents like silyl groups or multiple halogens.

- Simpler structures result in higher water solubility and lower molecular weights (e.g., benzoic acid: 122.1 g/mol).

- Functional Role : Natural derivatives often serve as biosynthetic intermediates or antimicrobial agents, whereas synthetic variants like the target compound are engineered for specialized applications.

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Functional Groups |

|---|---|---|---|---|

| Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- | C₁₃H₂₀Cl₂O₂Si | 307.0 | 2-Cl, 4-Cl, 3-Si(C₂H₅)₃ | Carboxylic acid |

| Benzoic acid, 2,4-dichloro-hydrazide derivative | C₁₅H₁₁Cl₃N₂O₂ | 357.6 | 2-Cl, 4-Cl, hydrazide, 3-Cl, 4-OCH₃ | Hydrazide |

| 3-[(Trimethylsilyl)oxy]benzoic acid ester | C₁₃H₂₂O₃Si₂ | 282.2 | 3-O-Si(CH₃)₃, ester | Ester, silyl ether |

| Natural benzoic acid | C₇H₆O₂ | 122.1 | None | Carboxylic acid |

Research Findings and Implications

- Steric Effects : The triethylsilyl group in the target compound likely impedes electrophilic substitution reactions at the 3-position, a contrast to the hydrazide derivative’s reactive -NH group .

- Lipophilicity: Triethylsilyl substitution increases logP (octanol-water partition coefficient) compared to trimethylsilyl or hydrazide analogs, favoring membrane permeability in biological systems .

- Synthetic Utility : Silyl groups in compounds like the target are often used to protect reactive sites during multi-step syntheses, whereas hydrazides serve as intermediates for heterocycle formation .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 2,4-dichloro-3-(triethylsilyl)- (CAS No.: 650598-47-3) is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- features a benzoic acid core modified with dichloro and triethylsilyl groups. The presence of the triethylsilyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of benzoic acid derivatives often involves interactions with specific molecular targets within cells. For benzoic acid, 2,4-dichloro-3-(triethylsilyl)-:

- Receptor Modulation : It may act as an agonist or antagonist for various receptors, including retinoic acid receptors (RARs), which are crucial in cellular differentiation and development.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that benzoic acid derivatives possess antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Antitumor Activity

Benzoic acid derivatives have been evaluated for their antitumor potential:

- Case Study : A study demonstrated that certain benzoic acid derivatives could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 through apoptosis induction.

- Mechanism : This effect is often mediated by the activation of caspase pathways and modulation of cell cycle regulators.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of benzoic acid, 2,4-dichloro-3-(triethylsilyl)-:

- Bioavailability : Studies indicate moderate oral bioavailability with significant distribution in tissues.

- Toxicology : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.

Tables of Biological Activity

| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | |

| Antimicrobial | S. aureus | Inhibition | |

| Antitumor | HeLa | Apoptosis | |

| Antitumor | MCF-7 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy Study : A study conducted in vitro evaluated the antimicrobial activity of various benzoic acid derivatives against E. coli. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

- Antitumor Activity Assessment : In a controlled experiment on MCF-7 breast cancer cells, treatment with benzoic acid, 2,4-dichloro-3-(triethylsilyl)- resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.